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Compound of Interest

Compound Name: 6-Bromopyrazolo[1,5-a]pyridine

Cat. No.: B571917 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 6-Bromopyrazolo[1,5-a]pyridine,

a key heterocyclic intermediate in the development of novel therapeutics. This document

details its chemical identity, physicochemical properties, synthesis, and spectral

characterization. Furthermore, it explores its significant role as a scaffold in the design of

selective kinase inhibitors, particularly targeting the PI3K/AKT/mTOR signaling pathway, which

is implicated in various cancers and other diseases. This guide is intended to be a valuable

resource for researchers and professionals engaged in medicinal chemistry and drug

discovery.

Chemical Identity and Physicochemical Properties
6-Bromopyrazolo[1,5-a]pyridine is a bicyclic heteroaromatic compound. Its structure consists

of a pyrazole ring fused to a pyridine ring, with a bromine atom substituted at the 6-position.

IUPAC Name: 6-bromopyrazolo[1,5-a]pyridine[1][2]

Table 1: Physicochemical Properties of 6-Bromopyrazolo[1,5-a]pyridine
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Property Value Source

CAS Number 1264193-11-4 [3][4]

Molecular Formula C₇H₅BrN₂ [1][3]

Molecular Weight 197.03 g/mol [3]

Appearance
Light yellow to brown solid or

liquid mixture
[3]

Purity
Available commercially at 96%

and 97%
[1][5]

Predicted Density 1.69 ± 0.1 g/cm³ [3]

Predicted pKa 1.69 ± 0.30 [3]

Storage Temperature
Room Temperature, sealed in

dry conditions
[2][3]

Synthesis and Characterization
The synthesis of pyrazolo[1,5-a]pyridines is a well-established area of heterocyclic chemistry. A

common and effective method involves the [3+2] cycloaddition reaction.

Experimental Protocol: Synthesis of 6-
Bromopyrazolo[1,5-a]pyridine
A plausible and frequently utilized synthetic route to the pyrazolo[1,5-a]pyridine core involves

the reaction of an N-aminopyridinium salt with an alkyne or alkene. For the synthesis of 6-
Bromopyrazolo[1,5-a]pyridine, a suitable starting material would be 2-amino-5-

bromopyridine.

Step 1: Formation of the N-Aminopyridinium Ylide Precursor 2-amino-5-bromopyridine is

reacted with an aminating agent, such as hydroxylamine-O-sulfonic acid, to form the

corresponding 1-amino-5-bromopyridinium salt. This salt is then treated with a base to

generate the N-iminopyridinium ylide in situ.
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Step 2: [3+2] Cycloaddition The generated ylide undergoes a [3+2] cycloaddition reaction with

a suitable two-carbon synthon. Subsequent aromatization leads to the formation of the 6-
bromopyrazolo[1,5-a]pyridine ring system.

While a specific, detailed protocol for the direct synthesis of the title compound is not readily

available in the provided search results, the synthesis of its derivatives, such as 6-
bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, is documented. This derivative is prepared

from ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate through hydrolysis.[6] The parent

compound can be envisioned to be synthesized through a similar cycloaddition strategy

followed by decarboxylation if a carboxylate precursor is used.

Spectral Characterization
The structural confirmation of 6-Bromopyrazolo[1,5-a]pyridine is achieved through standard

spectroscopic techniques. While the direct spectra for the title compound are not provided in

the search results, data for the parent pyrazolo[1,5-a]pyridine and its derivatives allow for a

reliable prediction of the expected spectral features.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the

aromatic protons on both the pyrazole and pyridine rings. The chemical shifts will be influenced

by the bromine substituent and the bicyclic ring system. For the parent pyrazolo[1,5-a]pyridine,

characteristic signals are observed in the aromatic region.[7]

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and

electronic environment of the carbon atoms in the molecule. The carbon atom attached to the

bromine will exhibit a characteristic chemical shift.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the

compound. The presence of bromine would be indicated by a characteristic isotopic pattern

(¹⁹Br and ⁸¹Br) in the mass spectrum, with two peaks of nearly equal intensity separated by 2

m/z units.

Application in Drug Discovery: A Scaffold for PI3K
Inhibitors
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6-Bromopyrazolo[1,5-a]pyridine has been identified as a valuable reagent in the discovery of

p110α-selective PI3 kinase inhibitors.[3] The pyrazolo[1,5-a]pyridine scaffold serves as a core

structure for the development of potent and selective inhibitors of the PI3K/AKT/mTOR

signaling pathway.

The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide

range of cellular processes, including cell growth, proliferation, survival, and metabolism.[8]

Dysregulation of this pathway is a common feature in many human cancers, making it a prime

target for therapeutic intervention.

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-

coupled receptors (GPCRs) by extracellular signals such as growth factors and hormones. This

leads to the activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates

phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-

trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream

effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates

a multitude of substrates, including the mammalian target of rapamycin (mTOR), which

ultimately leads to the regulation of protein synthesis and cell growth.[6][9][10]

Mechanism of Inhibition
Derivatives of 6-Bromopyrazolo[1,5-a]pyridine are designed to bind to the ATP-binding

pocket of the PI3K enzyme, specifically the p110α catalytic subunit. By occupying this site,

these inhibitors prevent the phosphorylation of PIP2 to PIP3, thereby blocking the downstream

signaling cascade. The selectivity for the p110α isoform is a key aspect of their design, as it

can potentially minimize off-target effects and improve the therapeutic index.

Signaling Pathway Diagram
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the point of

intervention for an inhibitor derived from the 6-Bromopyrazolo[1,5-a]pyridine scaffold.
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Caption: PI3K/AKT/mTOR signaling pathway and inhibition.
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Conclusion
6-Bromopyrazolo[1,5-a]pyridine is a versatile and valuable building block in medicinal

chemistry. Its robust synthesis and the amenability of its scaffold to chemical modification make

it an attractive starting point for the development of targeted therapeutics. The proven utility of

its derivatives as selective PI3K inhibitors highlights its importance in the ongoing search for

novel treatments for cancer and other diseases driven by aberrant cell signaling. This technical

guide provides a foundational understanding of this compound for researchers and drug

development professionals, aiming to facilitate its application in future research and

development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. fluorochem.co.uk [fluorochem.co.uk]

2. 6-Bromopyrazolo[1,5-a]pyridine | 1264193-11-4 [sigmaaldrich.com]

3. 6-BroMopyrazolo[1,5-a]pyridine | 1264193-11-4 [chemicalbook.com]

4. 1264193-11-4|6-Bromopyrazolo[1,5-a]pyridine|BLD Pharm [bldpharm.com]

5. 6-Bromopyrazolo[1,5-a]pyridine | CymitQuimica [cymitquimica.com]

6. researchgate.net [researchgate.net]

7. Pyrazolo[1,5-a]pyridine(274-56-6) 1H NMR [m.chemicalbook.com]

8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

9. researchgate.net [researchgate.net]

10. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]

To cite this document: BenchChem. [An In-depth Technical Guide to 6-Bromopyrazolo[1,5-
a]pyridine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b571917#iupac-name-for-6-bromopyrazolo-1-5-a-
pyridine]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b571917?utm_src=pdf-body
https://www.benchchem.com/product/b571917?utm_src=pdf-custom-synthesis
https://fluorochem.co.uk/product/F220250/
https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh2d6f5774?context=bbe
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02602376.htm
https://www.bldpharm.com/products/1264193-11-4.html
https://cymitquimica.com/products/10-F220250/6-bromopyrazolo15-apyridine/
https://www.researchgate.net/figure/Schematic-diagram-of-PI3K-Akt-mTOR-signaling-pathway-and-relevant-PI3K-inhibitors-When_fig1_317488226
https://m.chemicalbook.com/SpectrumEN_274-56-6_1HNMR.htm
https://en.wikipedia.org/wiki/PI3K/AKT/mTOR_pathway
https://www.researchgate.net/figure/Schematic-diagram-illustrating-the-PI3K-AKT-PTEN-mTOR-signaling-pathway-in-a-cell-A_fig1_359450759
https://moodle2.units.it/pluginfile.php/744820/mod_imscp/content/1/wiki_content/13211_PI3K-mTOR-AKT-Signaling-Pathway.html
https://www.benchchem.com/product/b571917#iupac-name-for-6-bromopyrazolo-1-5-a-pyridine
https://www.benchchem.com/product/b571917#iupac-name-for-6-bromopyrazolo-1-5-a-pyridine
https://www.benchchem.com/product/b571917#iupac-name-for-6-bromopyrazolo-1-5-a-pyridine
https://www.benchchem.com/product/b571917#iupac-name-for-6-bromopyrazolo-1-5-a-pyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b571917?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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